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Executive Summary
Olitigaltin (formerly TD-139/GB0139) is a potent and selective small-molecule inhibitor of

galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of idiopathic pulmonary

fibrosis (IPF). Preclinical evidence demonstrated that olitigaltin attenuates pulmonary fibrosis

by modulating pro-fibrotic signaling pathways, notably the transforming growth factor-beta

(TGF-β) and Wnt/β-catenin pathways. Despite promising preclinical data, the Phase 2b

GALACTIC-1 clinical trial did not meet its primary endpoint of slowing the rate of decline in

forced vital capacity (FVC) in IPF patients. This guide provides an in-depth technical overview

of the molecular mechanism of action of olitigaltin, supported by available preclinical and

clinical data, detailed experimental methodologies, and visual representations of the core

signaling pathways.

Introduction to Olitigaltin and its Target: Galectin-3
Idiopathic pulmonary fibrosis is a progressive and fatal interstitial lung disease characterized by

the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory

function.[1] Galectin-3, a carbohydrate-binding protein, is a key player in the fibrotic process.[2]

It is highly expressed in fibrotic tissues and is involved in various cellular processes that

contribute to fibrosis, including myofibroblast activation, collagen production, and inflammation.

[3][4] Olitigaltin was developed as a high-affinity inhibitor of the carbohydrate recognition

domain of galectin-3, with the therapeutic goal of disrupting its pro-fibrotic functions.[3][4]
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Physicochemical Properties and Binding Affinity
Olitigaltin is a synthetic thiodigalactoside designed for high-affinity binding to the carbohydrate

recognition domain of galectin-3.[5] Its selectivity for galectin-3 over other galectins is a key

feature of its design.

Parameter Value Reference

Target Galectin-3 [3][4]

Binding Affinity (Kd) for

Galectin-3
0.036 µM (36 nM) [4][6]

Binding Affinity (Kd) for

Galectin-1
2.2 µM [4][6]

Binding Affinity (Kd) for

Galectin-7
32 µM [4][6]

Preclinical Evidence of Efficacy
In Vitro Studies: Inhibition of Pro-fibrotic Signaling
Preclinical in vitro studies using primary lung alveolar epithelial cells (AECs) demonstrated that

olitigaltin effectively counteracts the pro-fibrotic effects of TGF-β1, a central mediator of

fibrosis.

Inhibition of β-catenin Nuclear Translocation: Olitigaltin was shown to reduce the TGF-β1-

induced translocation of β-catenin to the nucleus in primary lung AECs.[4] This is a critical

step in the activation of Wnt/β-catenin signaling, which is aberrantly activated in IPF.[5][7][8]

[9]

Blockade of β-catenin Phosphorylation: The drug also blocks the TGF-β1-induced

phosphorylation of β-catenin, a key step in its activation and subsequent nuclear

translocation.[4]

In Vivo Studies: Attenuation of Bleomycin-Induced
Pulmonary Fibrosis
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The bleomycin-induced pulmonary fibrosis mouse model is a widely used preclinical model that

recapitulates many features of human IPF.[9] In this model, olitigaltin demonstrated significant

anti-fibrotic effects.

Reduction in Lung Collagen: Treatment with olitigaltin resulted in a significant decrease in

total lung collagen content, a primary hallmark of pulmonary fibrosis.[4]

Decreased β-catenin Activation: Consistent with the in vitro findings, olitigaltin treatment led

to decreased activation of β-catenin in the lungs of bleomycin-treated mice.[4]

Preclinical Model Key Finding Quantitative Data Reference

Primary Lung Alveolar

Epithelial Cells (in

vitro)

Reduced TGF-β1-

induced β-catenin

nuclear translocation

Data not specified [4]

Primary Lung Alveolar

Epithelial Cells (in

vitro)

Blocked TGF-β1-

induced β-catenin

phosphorylation

Data not specified [4]

Bleomycin-induced

Pulmonary Fibrosis (in

vivo mouse model)

Significant decrease

in total lung collagen

Specific percentage

reduction not available
[4]

Bleomycin-induced

Pulmonary Fibrosis (in

vivo mouse model)

Decreased β-catenin

activation
Data not specified [4]

Clinical Development and Trial Results
Olitigaltin progressed through Phase 1 and Phase 2 clinical trials for the treatment of IPF.[10]

[11]

Phase 1/2a Study (NCT02257177)
This early-phase study assessed the safety, tolerability, pharmacokinetics, and

pharmacodynamics of inhaled olitigaltin in healthy volunteers and IPF patients. The results

indicated that the drug was safe and well-tolerated. It also showed target engagement by

suppressing galectin-3 expression on bronchoalveolar lavage (BAL) macrophages and was
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associated with reductions in plasma biomarkers relevant to IPF pathophysiology, including

PDGF-BB, PAI-1, Gal-3, CCL18, and YKL-40.[5]

Phase 2b GALACTIC-1 Trial (NCT03832946)
The GALACTIC-1 trial was a randomized, double-blind, placebo-controlled study designed to

evaluate the efficacy and safety of inhaled olitigaltin (3 mg once daily) over 52 weeks in IPF

patients not receiving standard of care treatment.[12][13]

Primary Endpoint: The trial did not meet its primary endpoint, which was the change from

baseline in the rate of decline in Forced Vital Capacity (FVC).[7][8]

Treatment Group

Mean Change in

FVC from Baseline

to Week 52 (mL)

Placebo-Corrected

Difference (mL)

[95% CI]

Reference

Olitigaltin (3 mg) -316.6
-189.2 [-311.28 to

-67.10]
[7][8]

Placebo -127.4 N/A [7][8]

Key Secondary Endpoints and Biomarker Analysis: Detailed quantitative data for the secondary

endpoints and the pre-specified biomarker analyses from the GALACTIC-1 trial are not fully

available in the public domain. The top-line results indicated a lack of target engagement, as

levels of galectin-3 increased in both the olitigaltin and placebo arms over the 52-week period.

[7][8]

Detailed Mechanism of Action: Signaling Pathways
Olitigaltin's mechanism of action is centered on the inhibition of galectin-3, which in turn

modulates the interconnected TGF-β and Wnt/β-catenin signaling pathways.

The Role of Galectin-3 in Fibrotic Signaling
Galectin-3 acts as a key modulator of pro-fibrotic signaling. It can interact with cell surface

receptors, including TGF-β receptors and integrins, to enhance their signaling activity.[11] This

potentiation of pro-fibrotic signals is a critical aspect of its role in IPF pathogenesis.
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Crosstalk between TGF-β and Wnt/β-catenin Signaling
The TGF-β and Wnt/β-catenin pathways are intricately linked in the context of fibrosis. TGF-β

can activate Wnt/β-catenin signaling through both Smad-dependent and independent

mechanisms. This crosstalk amplifies the fibrotic response, leading to increased myofibroblast

differentiation and extracellular matrix deposition.

Olitigaltin's Modulation of Signaling Pathways
By binding to and inhibiting galectin-3, olitigaltin is proposed to disrupt the potentiation of

TGF-β receptor signaling. This leads to a downstream reduction in the activation of the Wnt/β-

catenin pathway, as evidenced by the decreased phosphorylation and nuclear translocation of

β-catenin.
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Click to download full resolution via product page

Caption: Olitigaltin inhibits Galectin-3, disrupting TGF-β and Wnt/β-catenin signaling in IPF.

Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal dose of

bleomycin sulfate (typically 1-3 U/kg) in sterile saline is administered to induce lung injury

and subsequent fibrosis. Control animals receive sterile saline.

Olitigaltin Administration: Olitigaltin is typically administered via inhalation or intraperitoneal

injection at a specified dose and frequency, starting at a designated time point post-

bleomycin instillation.

Assessment of Fibrosis: At the end of the study period (e.g., 14 or 21 days post-bleomycin),

lungs are harvested. One lung is often used for histological analysis (e.g., Masson's

trichrome staining to visualize collagen) and scoring of fibrosis severity (e.g., Ashcroft score).

The other lung is processed for biochemical analysis.

Hydroxyproline Assay for Collagen Quantification: The lung tissue is homogenized and

hydrolyzed in strong acid (e.g., 6N HCl) at high temperature (e.g., 110°C) for an extended

period (e.g., 18-24 hours) to break down proteins into their constituent amino acids. The

hydroxyproline content in the hydrolysate is then measured colorimetrically after reaction

with chloramine-T and Ehrlich's reagent. The amount of hydroxyproline is directly

proportional to the collagen content.

In Vitro TGF-β1-Induced β-catenin Nuclear Translocation
Assay

Cell Culture: Primary human or murine alveolar epithelial cells are cultured in appropriate

media.

Treatment: Cells are pre-treated with olitigaltin at various concentrations for a specified

duration (e.g., 1 hour) before stimulation with recombinant human TGF-β1 (e.g., 5-10 ng/mL)

for a defined period (e.g., 2-24 hours).
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Immunofluorescence Staining: After treatment, cells are fixed (e.g., with 4%

paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked (e.g., with

bovine serum albumin). Cells are then incubated with a primary antibody against β-catenin,

followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a

DNA dye such as DAPI.

Imaging and Analysis: Cells are visualized using a fluorescence microscope. The nuclear

translocation of β-catenin is quantified by measuring the fluorescence intensity of β-catenin

staining within the nucleus relative to the cytoplasm.

Caption: Workflow for assessing TGF-β1-induced β-catenin nuclear translocation.

Clinical Trial Methodology (GALACTIC-1)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

Phase 2b study.

Patient Population: Patients aged ≥ 40 years with a diagnosis of IPF according to

ATS/ERS/JRS/ALAT criteria, with FVC > 45% of predicted and DLCO 30-79% of predicted.

Intervention: Inhaled olitigaltin (3 mg) or placebo once daily for 52 weeks.

Primary Endpoint Measurement (FVC): Spirometry was performed at baseline and at

specified intervals throughout the 52-week treatment period to measure FVC. The rate of

change in FVC from baseline was calculated.

Biomarker Analysis: Blood samples were collected at baseline and at various time points

during the study. Plasma levels of pre-specified biomarkers (e.g., PDGF-BB, PAI-1, Gal-3,

CCL18, YKL-40) were measured using standard immunoassays (e.g., ELISA).

Discussion and Future Perspectives
The journey of olitigaltin for the treatment of IPF highlights the complexities of translating

promising preclinical findings into clinical efficacy. While the in vitro and in vivo studies strongly

supported the hypothesis that inhibiting galectin-3 could be a viable therapeutic strategy for

IPF, the GALACTIC-1 trial failed to demonstrate a clinical benefit. The lack of target
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engagement observed in the Phase 2b study raises questions about the drug's delivery,

dosing, or the translatability of the preclinical models.

Despite the discontinuation of olitigaltin's development for IPF, the extensive research into its

mechanism of action has provided valuable insights into the role of galectin-3 and the intricate

interplay of the TGF-β and Wnt/β-catenin signaling pathways in the pathogenesis of pulmonary

fibrosis. This knowledge can inform the development of future anti-fibrotic therapies. Further

investigation into the reasons for the clinical trial's failure is warranted and may guide the

design of future studies targeting galectin-3 or related pathways.

Conclusion
Olitigaltin is a selective inhibitor of galectin-3 that demonstrated anti-fibrotic effects in

preclinical models of pulmonary fibrosis by modulating the TGF-β and Wnt/β-catenin signaling

pathways. However, these promising preclinical results did not translate into clinical efficacy in

the Phase 2b GALACTIC-1 trial for idiopathic pulmonary fibrosis. This technical guide has

summarized the available data on olitigaltin's mechanism of action, providing a resource for

researchers in the field of fibrosis and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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